molecular formula C13H19NO B13632019 N-(4-phenoxybutyl)cyclopropanamine

N-(4-phenoxybutyl)cyclopropanamine

Cat. No.: B13632019
M. Wt: 205.30 g/mol
InChI Key: AXCJXGGEXNDYGW-UHFFFAOYSA-N
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Description

N-(4-phenoxybutyl)cyclopropanamine is an organic compound with the molecular formula C13H19NO It consists of a cyclopropane ring attached to an amine group, which is further connected to a phenoxybutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxybutyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 4-phenoxybutyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or acetone, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification techniques such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxybutyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(4-phenoxybutyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-phenoxybutyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenoxyphenyl)butylcyclopropanamine: Similar structure but with a phenyl group instead of a phenoxy group.

    Cyclopropanamine derivatives: Various derivatives with different substituents on the cyclopropane ring.

Uniqueness

N-(4-phenoxybutyl)cyclopropanamine is unique due to its specific combination of a cyclopropane ring and a phenoxybutyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(4-phenoxybutyl)cyclopropanamine

InChI

InChI=1S/C13H19NO/c1-2-6-13(7-3-1)15-11-5-4-10-14-12-8-9-12/h1-3,6-7,12,14H,4-5,8-11H2

InChI Key

AXCJXGGEXNDYGW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCCCOC2=CC=CC=C2

Origin of Product

United States

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